4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a chemical compound with the molecular formula C14H12ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a methoxyphenyl-substituted pyrrolidinone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a chloro-substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Pyrrolidinone Ring: The next step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable carbonyl compound.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters such as temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-methoxyphenyl)benzamide: This compound shares a similar structure but lacks the pyrrolidinone ring.
4-chloro-N-(2-methoxyphenyl)benzamide: Similar structure with a different position of the methoxy group.
4-chloro-N-(4-methoxyphenyl)pyrrolidin-2-one: Similar structure with a different substitution pattern.
Uniqueness
4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the presence of both the chloro-substituted benzamide group and the methoxyphenyl-substituted pyrrolidinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-6-15(7-9-16)21-11-14(10-17(21)22)20-18(23)12-2-4-13(19)5-3-12/h2-9,14H,10-11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQDJGWFVPXZLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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